molecular formula C9H16O2 B13564569 (E)-4-methyloct-3-enoic acid CAS No. 903503-35-5

(E)-4-methyloct-3-enoic acid

Cat. No.: B13564569
CAS No.: 903503-35-5
M. Wt: 156.22 g/mol
InChI Key: GRTXIEYPSMTXPB-SOFGYWHQSA-N
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Description

(E)-4-methyloct-3-enoic acid is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms in its octane chain, with a methyl group attached to the fourth carbon. This compound falls under the category of unsaturated carboxylic acids and is known for its unique structural properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyloct-3-enoic acid typically involves the use of starting materials such as octene derivatives. One common method is the hydroformylation of 4-methyl-1-octene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts like rhodium complexes and high-pressure carbon monoxide and hydrogen gas mixtures.

Industrial Production Methods

On an industrial scale, this compound can be produced through the catalytic oxidation of 4-methyl-3-octene. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyloct-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form diols or epoxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the double bond can be substituted with halogens in the presence of halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methyl-3,4-diol-octanoic acid.

    Reduction: Formation of 4-methyloctanol.

    Substitution: Formation of 4-methyl-3,4-dibromo-octanoic acid.

Scientific Research Applications

(E)-4-methyloct-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and resins.

Mechanism of Action

The mechanism of action of (E)-4-methyloct-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The double bond in the compound allows it to participate in various biochemical reactions, including enzyme-catalyzed transformations. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-methyloctanoic acid: Lacks the double bond, making it less reactive in certain chemical reactions.

    3-octenoic acid: Has a double bond but lacks the methyl group, affecting its steric and electronic properties.

    4-methyl-3-hexenoic acid: Shorter carbon chain, leading to different physical and chemical properties.

Uniqueness

(E)-4-methyloct-3-enoic acid is unique due to the presence of both a double bond and a methyl group, which confer distinct reactivity and steric effects. This combination makes it a versatile compound in synthetic chemistry and a valuable intermediate in various industrial processes.

Properties

CAS No.

903503-35-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(E)-4-methyloct-3-enoic acid

InChI

InChI=1S/C9H16O2/c1-3-4-5-8(2)6-7-9(10)11/h6H,3-5,7H2,1-2H3,(H,10,11)/b8-6+

InChI Key

GRTXIEYPSMTXPB-SOFGYWHQSA-N

Isomeric SMILES

CCCC/C(=C/CC(=O)O)/C

Canonical SMILES

CCCCC(=CCC(=O)O)C

Origin of Product

United States

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